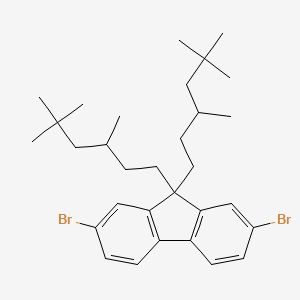
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and bulky alkyl groups in this compound can influence its chemical reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The fluorene core can undergo oxidation to form fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Dihydrofluorene derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Material Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential biological activities and as intermediates in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Chemical Reactions: The bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with different alkyl groups.
2,7-Dibromo-9,9-diphenylfluorene: Contains phenyl groups instead of alkyl groups.
2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene: Another derivative with different alkyl substituents.
Uniqueness
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is unique due to its specific alkyl substituents, which can influence its solubility, thermal stability, and electronic properties. These characteristics make it suitable for specific applications in organic electronics and material science.
Propiedades
Número CAS |
367524-10-5 |
|---|---|
Fórmula molecular |
C31H44Br2 |
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis(3,5,5-trimethylhexyl)fluorene |
InChI |
InChI=1S/C31H44Br2/c1-21(19-29(3,4)5)13-15-31(16-14-22(2)20-30(6,7)8)27-17-23(32)9-11-25(27)26-12-10-24(33)18-28(26)31/h9-12,17-18,21-22H,13-16,19-20H2,1-8H3 |
Clave InChI |
BUBQMMOXJJLWOW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


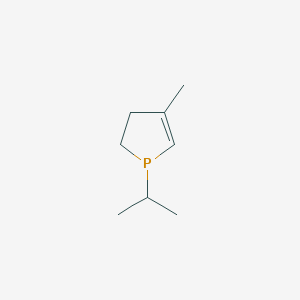
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
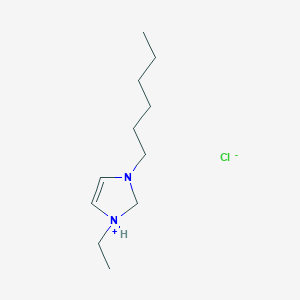
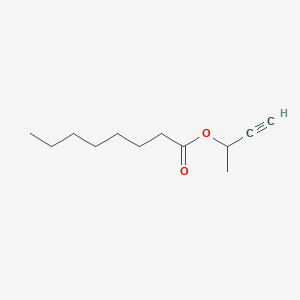
![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
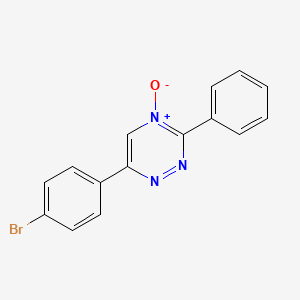
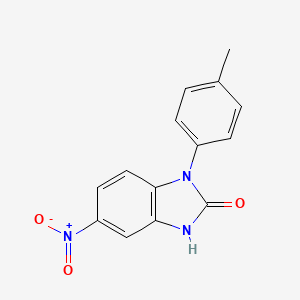

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)
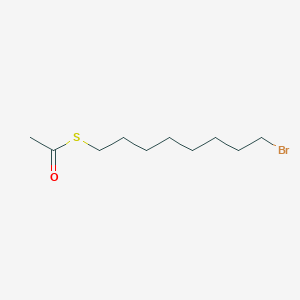

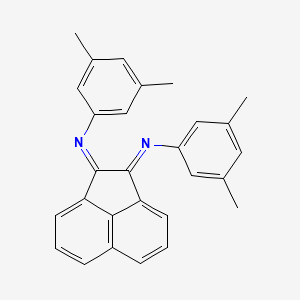
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
